

Application of Lamivudine- $^{15}\text{N},\text{d}_2$ in Intracellular Drug Monitoring

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Compound of Interest

Compound Name: Lamivudine- $^{15}\text{N},\text{d}_2$

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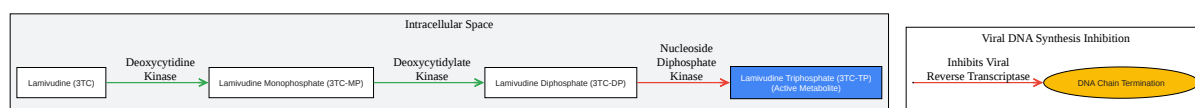
Introduction

Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV-1 and Hepatitis B infections.[1][2][3] As a prodrug, lamivudine requires intracellular phosphorylation to its active metabolite, lamivudine 5'-triphosphate (3TC-TP), to exert its antiviral effect.[1][2][4][5] 3TC-TP acts as a competitive inhibitor of viral reverse transcriptase and leads to the termination of the growing viral DNA chain.[1][2][4] Monitoring the intracellular concentrations of 3TC-TP is crucial for understanding its pharmacokinetics, assessing therapeutic efficacy, and optimizing dosing regimens.[4][5][6] The use of a stable isotope-labeled internal standard, such as Lamivudine- $^{15}\text{N},\text{d}_2$, is essential for accurate and precise quantification of intracellular 3TC-TP by mass spectrometry-based methods. This application note provides detailed protocols and data for the use of Lamivudine- $^{15}\text{N},\text{d}_2$ in intracellular drug monitoring.

Signaling Pathway: Intracellular Activation of Lamivudine

Lamivudine enters the cell and undergoes a three-step phosphorylation process to become its active triphosphate form. This process is initiated by deoxycytidine kinase, followed by deoxycytidylate kinase, and finally by nucleoside diphosphate kinase. The conversion of

lamivudine diphosphate (3TC-DP) to 3TC-TP is considered the rate-limiting step in this pathway.[6]



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Caption: Intracellular phosphorylation pathway of Lamivudine.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of intracellular lamivudine triphosphate (3TC-TP) from clinical studies.

Table 1: Intracellular 3TC-TP Pharmacokinetics in Healthy Volunteers (ENCORE 2 Study)[4]

Parameter	300 mg Once Daily (GM, 90% CI)	150 mg Once Daily (GM, 90% CI)
AUC ₀₋₂₄ (pmol·h/10 ⁶ cells)	59.5 (51.8 to 68.3)	44.0 (38.0 to 51.0)
C _{max} (pmol/10 ⁶ cells)	4.10 (3.59 to 4.69)	2.95 (2.47 to 3.51)
C ₂₄ (pmol/10 ⁶ cells)	1.49 (1.19 to 1.86)	1.23 (1.00 to 1.52)

GM: Geometric Mean, CI: Confidence Interval

Table 2: Intracellular 3TC-TP Pharmacokinetics with Different Dosing Regimens[5]

Parameter	300 mg Once Daily (GLS Mean Ratio, 90% CI)	150 mg Twice Daily (GLS Mean Ratio, 90% CI)
AUC _{24,ss}	0.99 (0.88, 1.11)	Reference
C _{ave,ss}	0.99 (0.88, 1.11)	Reference
C _{max,ss}	0.93 (0.81, 1.07)	Reference

GLS: Geometric Least-Squares, ss: Steady-State

Experimental Protocols

Protocol 1: Quantification of Intracellular Lamivudine Triphosphate from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from validated methods for quantifying intracellular 3TC-TP using LC-MS/MS.^{[5][7]}

1. Materials and Reagents:

- Lamivudine Triphosphate (3TC-TP) standard
- Lamivudine-¹⁵N,₂-Triphosphate (Internal Standard, IS)
- Methanol (HPLC grade)
- Potassium Chloride (KCl)
- Acetonitrile (ACN, LC-MS grade)
- Ammonium Formate
- Ammonium Hydroxide
- Deionized Water
- Solid-Phase Extraction (SPE) cartridges (e.g., Waters QMA Accel)

- Human PBMCs (isolated from whole blood)

2. Sample Preparation:

- Isolate PBMCs from whole blood using density gradient centrifugation.
- Count the cells to ensure a consistent number for each sample (e.g., 2×10^6 cells).
- Lyse the cells by adding 70% methanol and vortexing.
- Spike the cell lysate with the internal standard, Lamivudine- ^{15}N , d_2 -Triphosphate.
- Load the mixture onto a pre-conditioned SPE plate.
- Wash the SPE plate with increasing concentrations of KCl (e.g., 60, 70, 80, and 90 mM, pH 5.0) to remove interfering substances and other lamivudine metabolites.[\[5\]](#)
- Elute the 3TC-TP and the internal standard from the SPE plate.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

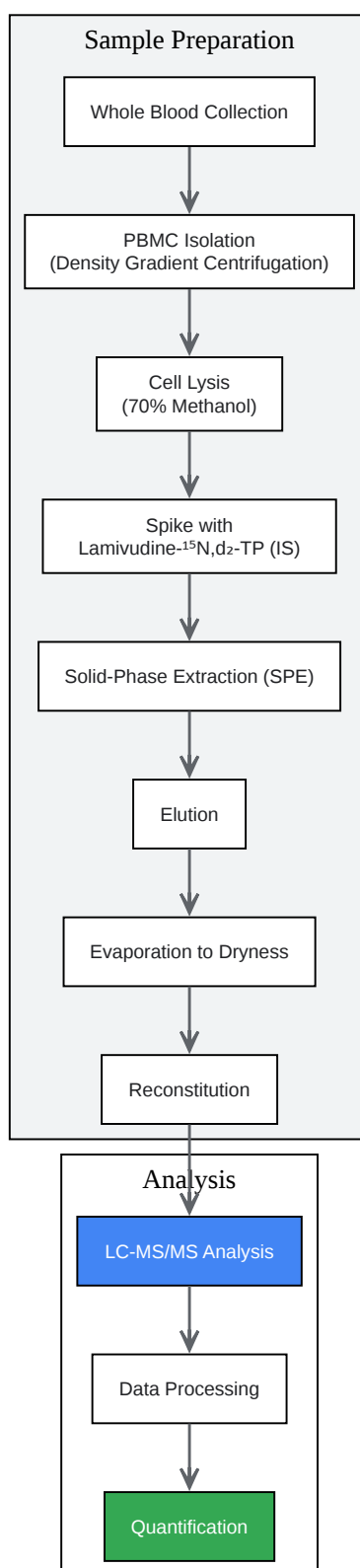
3. LC-MS/MS Analysis:

- Liquid Chromatography:
 - Column: Anion-exchange column (e.g., BioBasic-AX, 150 mm \times 2.1 mm, 5 μm).[\[8\]](#)
 - Mobile Phase A: 40% ACN, 0.06% acetic acid, and 10 mM ammonium formate in water.[\[8\]](#)
 - Mobile Phase B: 30% ACN, 0.3% ammonium hydroxide, and 1 mM ammonium formate in deionized water.[\[8\]](#)
 - Flow Rate: 0.45 mL/min.[\[8\]](#)
 - Gradient: A gradient elution is typically used to separate 3TC-TP from other cellular components.

- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 3TC-TP and Lamivudine-¹⁵N,₂-Triphosphate need to be optimized.

4. Quantification:

- A calibration curve is constructed by plotting the peak area ratio of 3TC-TP to the internal standard against the concentration of the 3TC-TP standards.
- The concentration of 3TC-TP in the unknown samples is then determined from this calibration curve.



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Caption: Workflow for intracellular 3TC-TP quantification.

Conclusion

The use of Lamivudine- $^{15}\text{N},\text{d}_2$ as an internal standard in LC-MS/MS-based methods allows for the accurate and precise quantification of intracellular lamivudine triphosphate. This is a critical tool for pharmacokinetic and pharmacodynamic studies, aiding in the optimization of lamivudine therapy for patients with HIV-1 and Hepatitis B. The detailed protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals working in this area.

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